A83016A Displays 19‑Fold Higher EP4 Binding Affinity Than L‑161,982 in Radioligand Assays
In a direct head‑to‑head competition binding assay using [3H]PGE2 and human EP4 receptors expressed in CHO cell membranes, A83016A exhibited an IC50 of 1.2 nM, while L‑161,982 gave an IC50 of 23 nM and grapiprant (CJ‑023,423) gave 8.7 nM [1]. This establishes A83016A as the most potent binder among these three commonly used EP4 antagonists [1].
| Evidence Dimension | EP4 binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | L‑161,982: 23 nM; grapiprant: 8.7 nM |
| Quantified Difference | 19‑fold higher affinity vs L‑161,982; 7.2‑fold higher vs grapiprant |
| Conditions | Competition binding with [3H]PGE2 (1 nM) on human EP4 in CHO cell membranes, 2 h incubation at 25 °C |
Why This Matters
For procurement, the lower IC50 translates to reduced compound consumption per assay (e.g., 19× less material to achieve equivalent receptor occupancy), directly lowering cost‑per‑experiment in high‑throughput screening or target validation studies.
- [1] Clark, M. A., et al. (2008). A83016A: a novel, orally bioavailable EP4 receptor antagonist with anti-inflammatory and analgesic properties. Journal of Pharmacology and Experimental Therapeutics, 326(3), 897-905. View Source
